Cas no 91180-82-4 (1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one)
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1,3,3-trimethyl-4H-quinoxalin-2-one
- 2(1H)-Quinoxalinone, 3,4-dihydro-1,3,3-trimethyl-
- 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
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- Inchi: 1S/C11H14N2O/c1-11(2)10(14)13(3)9-7-5-4-6-8(9)12-11/h4-7,12H,1-3H3
- InChI Key: NJNXNAWEVLDAOW-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C=CC=C2)NC(C)(C)C1=O
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B536943-10mg |
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
91180-82-4 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B536943-50mg |
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
91180-82-4 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B536943-100mg |
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
91180-82-4 | 100mg |
$ 340.00 | 2022-06-07 | ||
| A2B Chem LLC | AW36603-50mg |
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
91180-82-4 | 95% | 50mg |
$233.00 | 2024-05-20 | |
| A2B Chem LLC | AW36603-100mg |
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
91180-82-4 | 95% | 100mg |
$332.00 | 2024-05-20 | |
| A2B Chem LLC | AW36603-250mg |
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
91180-82-4 | 95% | 250mg |
$460.00 | 2024-05-20 | |
| A2B Chem LLC | AW36603-500mg |
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
91180-82-4 | 95% | 500mg |
$705.00 | 2024-05-20 | |
| A2B Chem LLC | AW36603-1g |
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
91180-82-4 | 95% | 1g |
$891.00 | 2024-05-20 | |
| A2B Chem LLC | AW36603-2.5g |
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
91180-82-4 | 95% | 2.5g |
$1713.00 | 2024-05-20 | |
| A2B Chem LLC | AW36603-5g |
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
91180-82-4 | 95% | 5g |
$2520.00 | 2024-05-20 |
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
1,3,3-TriMethyl-1,2,3,4-TetraHydroQuinoxalin-2-One: A Comprehensive Overview
1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, also known by its CAS registry number CAS No. 91180-82-4, is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroquinoxalines, which are known for their diverse biological activities and potential applications in drug discovery. The molecule's structure features a quinoxaline skeleton with a methyl group substitution at positions 1 and 3, along with a ketone group at position 2. This combination of functional groups contributes to its intriguing chemical properties and biological functionalities.
The synthesis of 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has been extensively studied in recent years. Researchers have developed various methods to optimize its production efficiency while maintaining high purity. One notable approach involves the use of transition metal catalysts to facilitate the formation of the quinoxaline ring system. This method not only enhances the reaction yield but also reduces the overall production time. Additionally, green chemistry principles have been integrated into some synthesis pathways to minimize environmental impact and promote sustainability.
In terms of pharmacological properties, 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has demonstrated promising activity in several therapeutic areas. Recent studies have highlighted its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Furthermore, this compound has shown cytotoxic effects against various cancer cell lines in vitro studies. These findings suggest that it may serve as a lead compound for the development of novel anti-cancer drugs.
The structural flexibility of CAS No. 91180-82-4 allows for further functionalization and modification to enhance its bioavailability and therapeutic efficacy. For instance, researchers have explored the addition of hydrophilic groups to improve solubility and absorption in biological systems. Such modifications could significantly expand its application in drug delivery systems and targeted therapies.
In conclusion, 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one represents a valuable compound with immense potential in both academic research and industrial applications. Its unique chemical properties and promising biological activities make it a focal point for ongoing studies aimed at advancing drug discovery and development.
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